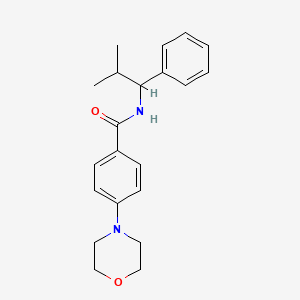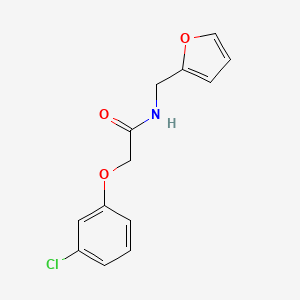
N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide often involves the condensation of specific benzoic acid derivatives with morpholine or its derivatives. For instance, the synthesis of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides has been reported, showing gastrokinetic activity in vivo, which indicates the potential utility of these compounds in medicinal chemistry (Kato et al., 1992). Such syntheses typically involve multiple steps, including amination and cyclization reactions, to introduce the morpholinyl and benzamide functionalities.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, has been characterized using crystallography, revealing a monoclinic system with specific space groups (Lu et al., 2017). These structural analyses are crucial for understanding the compound's conformation and potential interactions with biological targets.
Chemical Reactions and Properties
The chemical reactivity of N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide derivatives involves interactions with various biochemical pathways. For example, some derivatives have been evaluated for their gastrokinetic activity, showing potent effects without dopamine D2 receptor antagonistic activity, which is significant for their therapeutic application without certain side effects (Kato et al., 1992).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystal structure, are determined through various analytical techniques. These properties are essential for assessing the compound's stability, solubility, and suitability for further formulation into potential therapeutic agents.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different chemical agents, are crucial for understanding the compound's behavior in biological systems. Studies on related compounds have shown specific interactions with biological targets, which are influenced by these chemical properties. For instance, the reactivity of benzamide derivatives with cancer cell lines indicates their potential for antitumor activity, highlighting the importance of chemical properties in designing effective therapeutic agents (Lu et al., 2017).
Applications De Recherche Scientifique
Radioligand Development for Peripheral Benzodiazepine Receptors
A novel approach in the visualization of peripheral benzodiazepine receptors (PBR) involves the use of quinoline-2-carboxamide derivatives, including N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide, as potential radioligands. These compounds, when labeled with carbon-11, show promise for the noninvasive assessment of PBR in vivo with positron emission tomography (PET), indicating their utility in neurological and oncological research (Matarrese et al., 2001).
Antifungal Activity of Cobalt(III) Complexes
Research into the antifungal properties of N-(morpholinothiocarbonyl) benzamide derivatives and their cobalt(III) complexes showcases another scientific application. These compounds exhibit activity against pathogens responsible for significant plant diseases, suggesting potential in agricultural and botanical studies (Zhou Weiqun et al., 2005).
Site-Selective C-H Borylation
In organic synthesis, N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide is a candidate for site-selective C-H borylation, a process that allows for precise modifications of molecules, thereby facilitating the development of new pharmaceuticals and materials (Li-Cheng Yang et al., 2019).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase isoenzymes by aromatic sulfonamide inhibitors, including those derived from N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide, demonstrates its potential in the treatment of glaucoma, epilepsy, and altitude sickness. These inhibitors exhibit varying activities across different isoenzymes, highlighting the chemical's versatility in medicinal chemistry (Supuran et al., 2013).
Antibacterial Properties
The synthesis and evaluation of morpholine derived benzenesulphonamides, including N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide, for their antibacterial activity provide insights into their potential use in combating bacterial infections. These compounds exhibit moderate activity against certain strains of bacteria, indicating their relevance in the search for new antibiotics (Ahmed et al., 2021).
Propriétés
IUPAC Name |
N-(2-methyl-1-phenylpropyl)-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16(2)20(17-6-4-3-5-7-17)22-21(24)18-8-10-19(11-9-18)23-12-14-25-15-13-23/h3-11,16,20H,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWBFSJWSVOMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1-phenylpropyl)-4-(morpholin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5561242.png)

![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5561249.png)

![8-methoxy-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]chromane-3-carboxamide](/img/structure/B5561265.png)
![4-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5561285.png)

![1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone](/img/structure/B5561300.png)
![N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5561323.png)
![5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561330.png)
![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5561331.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5561339.png)

![4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5561342.png)